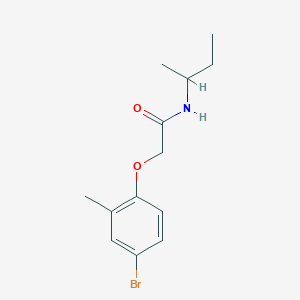![molecular formula C21H27N3O4S B297159 N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297159.png)
N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a novel compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit potent pharmacological properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves the inhibition of various enzymes and proteins involved in the pathogenesis of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the activity of various kinases involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been found to exhibit potent biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits potent anti-inflammatory effects by inhibiting the production of inflammatory mediators. This compound has also been found to exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has several advantages for lab experiments. It exhibits high potency and selectivity towards its target enzymes and proteins. It also has good solubility in various solvents, making it easy to use in experiments. However, the compound has some limitations, such as its low stability in aqueous solutions, which can affect its potency.
Future Directions
There are several future directions for the research of N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. One direction is to study its potential use in the treatment of other diseases such as neurodegenerative disorders and metabolic disorders. Another direction is to study the structure-activity relationship of this compound to optimize its pharmacological properties. Additionally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves the reaction of benzylamine with 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
N-benzyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been studied for its potential use in the treatment of various diseases such as cancer, inflammatory disorders, and infectious diseases.
properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-11-7-6-10-19(20)22-12-14-23(15-13-22)21(25)17-24(29(2,26)27)16-18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3 |
InChI Key |
KFBMJRJBORKZHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)






![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)


